6-Benzoyl-2-naphthol
Overview
Description
6-Benzoyl-2-naphthol, also known as 6-Hydroxy-2-naphthyl phenyl ketone, is an organic compound with the molecular formula C17H12O2. It is a derivative of naphthol, characterized by the presence of a benzoyl group at the sixth position of the naphthol ring. This compound is notable for its applications in various chemical and biological research fields due to its unique structural properties .
Mechanism of Action
Target of Action
It has been used in the synthesis of substrates for histochemical investigations .
Mode of Action
It is known to be involved in the synthesis of potassium 6-benzoyl-2-naphthyl sulfate, a substrate used for histochemical investigation of aryl sulfatase activity .
Biochemical Pathways
6-Benzoyl-2-naphthol is involved in the biochemical pathway leading to the production of substrates for histochemical investigations
Pharmacokinetics
Its solubility in ethanol is reported to be 50 mg/mL , which may influence its bioavailability.
Result of Action
It has been used in the preparation of a substrate for histochemical demonstration of acid phosphatase in the organs of albino rats .
Biochemical Analysis
Biochemical Properties
6-Benzoyl-2-naphthol plays a significant role in biochemical reactions, particularly in the synthesis of potassium 6-benzoyl-2-naphthyl sulfate, which is used for histochemical investigation of aryl sulfatase activity . This compound interacts with enzymes such as aryl sulfatase and acid phosphatase, facilitating the demonstration of their activity in various tissues . The nature of these interactions involves the hydrolysis of the sulfate or phosphate groups, leading to the formation of detectable products.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been used to study the activity of enzymes like acid phosphatase in the organs of albino rats . The compound’s impact on cell function includes modulation of enzyme activity, which can affect cellular signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. For example, it acts as a substrate for aryl sulfatase and acid phosphatase, leading to the hydrolysis of sulfate and phosphate groups . These interactions result in the activation or inhibition of enzyme activity, which can subsequently influence gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for its effectiveness in biochemical assays. Long-term studies have shown that this compound can maintain its activity over extended periods, although degradation may occur under certain conditions . These temporal effects can influence the outcomes of in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower dosages, the compound effectively modulates enzyme activity without causing adverse effects . At higher dosages, toxic effects may be observed, including potential damage to tissues and organs. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as aryl sulfatase and acid phosphatase These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it ensures that it reaches the appropriate sites within the cell to interact with target enzymes and proteins. Studies have shown that this compound can localize to various subcellular compartments, including the cytoplasm and organelles involved in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzoyl-2-naphthol typically involves the Friedel-Crafts acylation of 2-naphthol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C10H7OH} + \text{C6H5COCl} \xrightarrow{\text{AlCl3}} \text{C6H5COC10H6OH} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The reaction is typically carried out in a solvent like dichloromethane or chloroform, and the product is purified by recrystallization from ethanol .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-Benzoyl-2-naphthol has been widely used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: It is used as a substrate in histochemical investigations to study enzyme activities, such as aryl sulfatase and acid phosphatase.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of enzyme inhibition.
Industry: It is utilized in the production of dyes and pigments due to its chromophoric properties
Comparison with Similar Compounds
2-Naphthol: A simpler naphthol derivative with a hydroxyl group at the second position.
6-Methoxy-2-naphthol: A methoxy-substituted derivative of 2-naphthol.
6-Bromo-2-naphthol: A brominated derivative of 2-naphthol.
Comparison: 6-Benzoyl-2-naphthol is unique due to the presence of the benzoyl group, which imparts distinct chemical reactivity and biological activity compared to its simpler counterparts like 2-naphthol. The benzoyl group enhances its ability to participate in various organic reactions and increases its utility in biochemical assays .
Properties
IUPAC Name |
(6-hydroxynaphthalen-2-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-16-9-8-13-10-15(7-6-14(13)11-16)17(19)12-4-2-1-3-5-12/h1-11,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKZGSBXCWNUHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200273 | |
Record name | Ketone, 6-hydroxy-2-naphthyl phenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52222-87-4 | |
Record name | (6-Hydroxy-2-naphthalenyl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52222-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzoyl-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052222874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Benzoyl-2-naphthol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ketone, 6-hydroxy-2-naphthyl phenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-2-naphthyl phenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-BENZOYL-2-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVY9GCI1OV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 6-benzoyl-2-naphthol influence its binding affinity compared to other naphthols?
A: Studies have shown that this compound and 6-bromo-2-naphthol exhibit significantly higher tissue affinity compared to simpler naphthols like 1-naphthol and 2-naphthol. [] This difference in binding is primarily attributed to the presence of the benzoyl and bromo substituents, respectively. These bulky groups likely influence the molecule's polarity and solubility, leading to enhanced interactions with specific cellular components. Consequently, azo dyes derived from this compound and 6-bromo-2-naphthol show greater adsorption to tissues compared to those derived from 1- or 2-naphthol. []
Q2: What factors influence the binding of this compound and its derived azo dyes to tissues?
A2: Several factors can influence the interaction between this compound, its derived azo dyes, and tissues. These include:
- Solubility: The inherent solubility of the naphthol plays a crucial role. This compound and 6-bromo-2-naphthol, being less soluble, tend to bind more strongly to tissue components. []
- Tissue type: Different tissues exhibit varying affinities for this compound. For instance, epithelial cells show a high affinity, while connective tissues, kidney glomeruli, inner medulla, and cell nuclei demonstrate limited binding. []
- Concentration: The concentration of both the naphthol and the protein present in the tissue homogenate directly impacts the extent of dye adsorption. Higher concentrations generally lead to increased binding. []
- Incubation time and pH: These factors can significantly influence staining intensity, likely by affecting the accessibility of binding sites and the chemical reactivity of both the naphthol and the tissue. []
Q3: What are the implications of this compound's binding properties for interpreting enzyme activity assays?
A: When using this compound-based substrates for colorimetric enzyme assays, it's crucial to consider the potential for non-specific adsorption to tissue homogenates. [] This adsorption can lead to an overestimation of enzyme activity if the unbound dye is not adequately removed before measurement. Researchers must carefully optimize assay conditions and incorporate appropriate controls to mitigate this interference and ensure accurate interpretation of results.
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